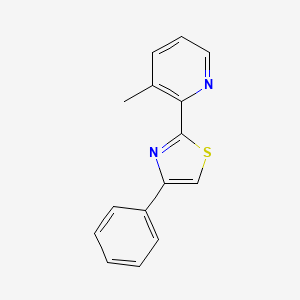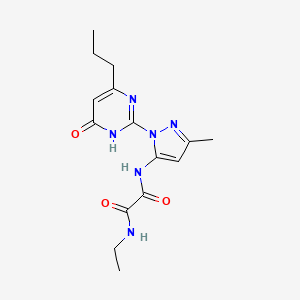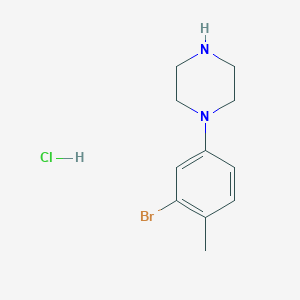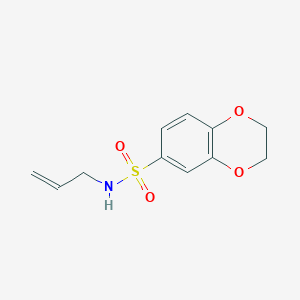
1-cyano-N-mesitylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-mesitylcyclopropanecarboxamide (CPCC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 301.4 g/mol. CPCC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Cyclopropane derivatives have been extensively studied for their roles in catalysis and organic synthesis. For example, the use of cyclopropane derivatives in the highly selective hydrogenation of phenol and its derivatives to cyclohexanone under mild conditions showcases the potential of such compounds in industrial chemical synthesis processes (Wang et al., 2011). Furthermore, halonium-initiated C-O bond formation via umpolung of α-carbon to the carbonyl group, providing efficient access to biologically important furanones, demonstrates the utility of cyclopropane derivatives in facilitating novel organic transformations (Wei et al., 2012).
Bioactivity and Structural Analysis
The structural and bioactivity studies of cyclopropane derivatives, such as the novel compound 1-cyano-N-p-tolylcyclopropanecarboxamide, reveal the importance of these compounds in the development of bioactive molecules. Such studies often include detailed characterization (X-ray diffraction, FTIR, NMR) and theoretical calculations to understand the relationship between structure and activity (Liu et al., 2007).
Material Science and Surface Chemistry
Cyclopropane derivatives also find applications in materials science, particularly in the development of catalysts and surface modifications. For instance, silsesquioxanes research provides insights into the potential use of cyclopropane derivatives in modeling silica surfaces, which is crucial for understanding surface chemistry and designing new materials (Feher et al., 1989).
Advanced Organic Synthesis Techniques
Innovative synthetic methodologies using cyclopropane derivatives, such as the metal-free oxygenation of hydrocarbons catalyzed by specific catalysts under visible light irradiation, highlight the evolving techniques in organic synthesis that leverage the unique reactivity of cyclopropane-based compounds (Ohkubo et al., 2011).
Wirkmechanismus
Target of Action
1-Cyano-N-mesitylcyclopropanecarboxamide, also known as 1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide, is a derivative of N-cyanoacetamides . N-cyanoacetamides are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets results in the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various organic heterocycles . The compound’s mode of action leads to the formation of these heterocycles, which can have diverse biological activities .
Pharmacokinetics
The compound is soluble in chloroform and methanol to some extent , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which have drawn the attention of biochemists over the past decade .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis often involves different reaction conditions . Furthermore, the compound’s thermal stability can be influenced by the presence of impurities .
Eigenschaften
IUPAC Name |
1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKQHRUAOJWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)